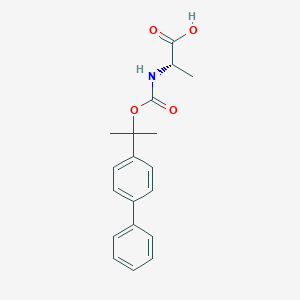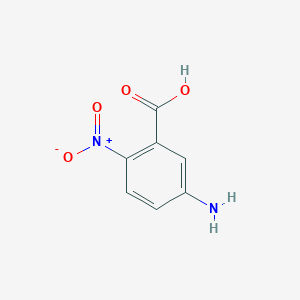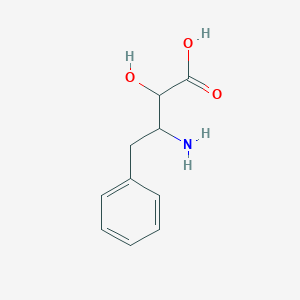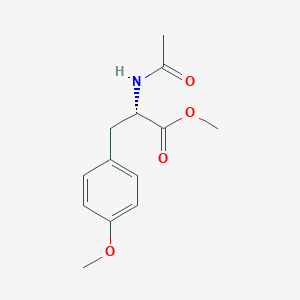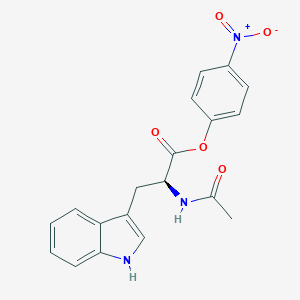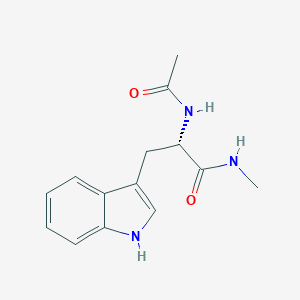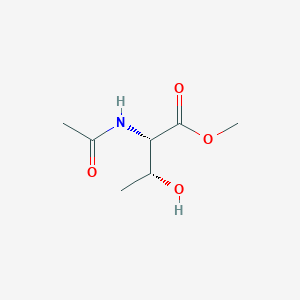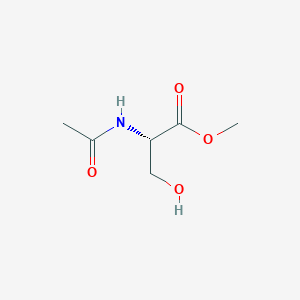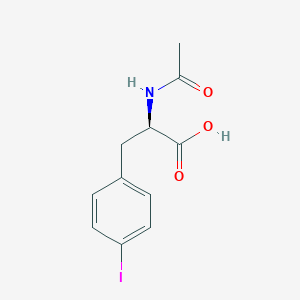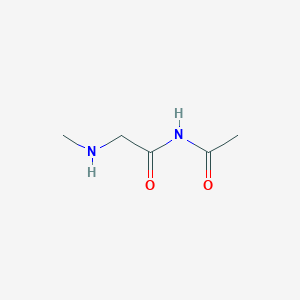
2-acetamido-N-methylacetamide
Overview
Description
2-Acetamido-N-methylacetamide is an organic compound with the molecular formula C5H10N2O2. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by an acetamido group. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamido-N-methylacetamide can be synthesized through the reaction of acetamide with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild heating conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where acetamide and acetic anhydride are mixed in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: This compound can be reduced to form simpler amides or amines.
Substitution: It can participate in substitution reactions where the acetamido group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of N-methylacetamide and other oxidized derivatives.
Reduction: Formation of N-methylacetamide and simpler amines.
Substitution: Formation of substituted acetamides with different functional groups.
Scientific Research Applications
2-Acetamido-N-methylacetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-acetamido-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
N-methylacetamide: A simpler derivative with similar properties but lacking the acetamido group.
N-acetylglycine: Another derivative with an acetyl group attached to the nitrogen atom.
N-methylglycinamide: A compound with a similar structure but different functional groups.
Uniqueness: 2-Acetamido-N-methylacetamide is unique due to the presence of both acetamido and N-methyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-acetamido-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-5(9)6-2/h3H2,1-2H3,(H,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMAXCRRCJSCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does matrix isolation spectroscopy contribute to understanding the conformational behavior of Ac-Gly-NHMe?
A: Matrix isolation infrared (IR) spectroscopy studies provide valuable insights into the conformational preferences of Ac-Gly-NHMe. [] By trapping the molecule in an inert matrix like argon or krypton, researchers can isolate individual conformers and study their spectroscopic signatures without interference from intermolecular interactions. This technique, combined with quantum chemical calculations, allowed researchers to identify two distinct hydrogen-bonded conformers of Ac-Gly-NHMe. [] Furthermore, Vibrational Circular Dichroism (VCD) spectra recorded in matrices proved easier to interpret than those from solutions, demonstrating the power of this technique for conformational analysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)
![N-cyclohexylcyclohexanamine;(2S)-4-methylsulfanyl-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B556319.png)
